5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
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Overview
Description
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is an organic compound with the molecular formula C6H6BrF3O2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-methoxypent-3-en-2-one with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Addition Reactions: The double bond in the pentenone backbone can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include primary aliphatic amines, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure selectivity and high yield .
Major Products Formed
The major products formed from the reactions of this compound include:
1-Alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles: Formed through nucleophilic substitution with amines.
Highly Functionalized β-Enaminones: Formed through selective reactions with primary aliphatic amines.
Scientific Research Applications
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these interactions .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-methoxypent-3-en-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
5-Azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one: Contains an azido group instead of bromine, leading to different chemical properties and uses.
Uniqueness
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C6H6BrF3O2 |
---|---|
Molecular Weight |
247.01 g/mol |
IUPAC Name |
(E)-5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one |
InChI |
InChI=1S/C6H6BrF3O2/c1-12-4(3-7)2-5(11)6(8,9)10/h2H,3H2,1H3/b4-2+ |
InChI Key |
LSVYBZXUIJPUGY-DUXPYHPUSA-N |
Isomeric SMILES |
CO/C(=C/C(=O)C(F)(F)F)/CBr |
Canonical SMILES |
COC(=CC(=O)C(F)(F)F)CBr |
Origin of Product |
United States |
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